molecular formula C11H16N2O2S B2837995 1-[(4-Methylphenyl)sulfonyl]pyrrolidin-3-amine CAS No. 1026381-47-4

1-[(4-Methylphenyl)sulfonyl]pyrrolidin-3-amine

Cat. No.: B2837995
CAS No.: 1026381-47-4
M. Wt: 240.32
InChI Key: PPNCMFDFMJTRKN-UHFFFAOYSA-N
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Description

1-[(4-Methylphenyl)sulfonyl]pyrrolidin-3-amine is a chemical compound characterized by its pyrrolidine ring and a 4-methylphenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Methylphenyl)sulfonyl]pyrrolidin-3-amine typically involves the reaction of 4-methylbenzenesulfonyl chloride with pyrrolidin-3-amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Methylphenyl)sulfonyl]pyrrolidin-3-amine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the sulfonyl group.

  • Substitution: The pyrrolidine ring can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Sulfonyl derivatives with different oxidation states.

  • Reduction Products: Reduced forms of the sulfonyl group.

  • Substitution Products: Derivatives with different substituents on the pyrrolidine ring.

Scientific Research Applications

1-[(4-Methylphenyl)sulfonyl]pyrrolidin-3-amine has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: The compound can be used to study biological processes and interactions.

  • Medicine: It has potential therapeutic applications, including as an intermediate in drug synthesis.

  • Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

1-[(4-Methylphenyl)sulfonyl]pyrrolidin-3-amine is similar to other compounds with pyrrolidine and sulfonyl groups, such as:

  • Pyrrolidine derivatives: These compounds share the pyrrolidine ring but may have different substituents.

  • Sulfonyl derivatives: These compounds contain the sulfonyl group but differ in the attached aromatic ring.

Uniqueness: The uniqueness of this compound lies in its specific combination of the pyrrolidine ring and the 4-methylphenylsulfonyl group, which provides distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

1-(4-methylphenyl)sulfonylpyrrolidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S/c1-9-2-4-11(5-3-9)16(14,15)13-7-6-10(12)8-13/h2-5,10H,6-8,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPNCMFDFMJTRKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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